molecular formula C₁₂H₁₇N₅O₄ B1145069 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- CAS No. 97845-80-2

6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-

Cat. No.: B1145069
CAS No.: 97845-80-2
M. Wt: 295.29
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-: is a complex organic compound that features a purine base structure

Mechanism of Action

Target of Action

Penciclovir Monoacetate primarily targets the Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) . These viruses are responsible for causing various herpesvirus infections .

Mode of Action

Penciclovir Monoacetate, in its initial form, is inactive. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the penciclovir molecule, which is the rate-limiting step in the activation of penciclovir . Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate . This activated form inhibits viral DNA polymerase, thus impairing the ability of the virus to replicate within the cell .

Biochemical Pathways

The activated form of Penciclovir Monoacetate, penciclovir triphosphate, selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate . This results in the impairment of the virus’s ability to replicate within the cell .

Pharmacokinetics

Penciclovir displays linear pharmacokinetics in the anticipated therapeutic dose range of famciclovir . Peak plasma concentrations of penciclovir were obtained at median times of 0.5–0.75 h after dosing . The areas under the concentration versus time curves (AUC) and the peak penciclovir concentration (Cmax) increased linearly with the dose of famciclovir .

Result of Action

The activated drug inhibits the viral DNA polymerase, impairing the ability of the virus to replicate within the cell . This results in a reduction in the severity and duration of herpesvirus infections .

Action Environment

Environmental factors such as temperature can influence the stability of Penciclovir Monoacetate. Solid-state characterization showed that both penciclovir and lysine were crystalline materials with melting points at 278.27 °C and 260.91 °C, respectively . Compatibility studies of penciclovir and lysine indicated a possible interaction between these substances, as evidenced by a single melting point at 253.10 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- typically involves multi-step organic reactions. One common method includes the initial formation of the purine base, followed by the introduction of the butyl acetate group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its purine base structure is similar to that of nucleotides, making it a candidate for studies on DNA and RNA interactions.

Medicine

In medicine, 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- is explored for its potential therapeutic applications. It may serve as a precursor for antiviral or anticancer agents due to its ability to interact with nucleic acids.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside that shares the purine base structure.

    2’-Deoxyadenosine: A deoxyribonucleoside with a similar purine base.

Uniqueness

What sets 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its acetate group, in particular, provides additional reactivity compared to other purine-based compounds.

Properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPBRZXGEFQVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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